molecular formula C19H15ClN4O3S B7832128 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE

Cat. No.: B7832128
M. Wt: 414.9 g/mol
InChI Key: OUWHOJYGEQDMFZ-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group, a cyano group, and a methylthio group This compound also contains a furoate ester moiety

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-28-19-23-16(12-4-6-13(20)7-5-12)14(11-21)17(24-19)22-8-10-27-18(25)15-3-2-9-26-15/h2-7,9H,8,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWHOJYGEQDMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCCOC(=O)C2=CC=CO2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, cyano, and methylthio groups. The final step involves the esterification with 2-furoic acid.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Substituents: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. The cyano group can be added through a cyanation reaction, and the methylthio group can be introduced using a thiolation reaction.

    Esterification: The final step involves the esterification of the aminoethyl group with 2-furoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(4-Chlorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl 2-thiophene carboxylate: Similar structure but with a thiophene ring instead of a furoate.

    2-{[6-(4-Chlorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl benzoate: Similar structure but with a benzoate ester instead of a furoate.

Uniqueness

The presence of the furoate ester in 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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